molecular formula C15H15NO6 B3432733 Diethyl phthalimidomalonate CAS No. 92096-47-4

Diethyl phthalimidomalonate

Cat. No. B3432733
CAS RN: 92096-47-4
M. Wt: 305.28 g/mol
InChI Key: SZNGBHWKVWEBKW-UHFFFAOYSA-N
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Description

Diethyl phthalimidomalonate is an N-malonic ester substituted phthalimide . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of Diethyl phthalimidomalonate involves the intimate stirring of ethyl bromomalonate and potassium phthalimide . The mixture is stirred approximately every ten minutes. If no spontaneous reaction starts within one-half hour, it is necessary to initiate the reaction by heating to 110–120° .


Molecular Structure Analysis

The molecular formula of Diethyl phthalimidomalonate is C15H15NO6 . Its molecular weight is 305.2827 . The IUPAC Standard InChI is InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Diethyl phthalimidomalonate is an N-malonic ester substituted phthalimide . The UV spectra of diethyl phthalimidomalonate has been determined from pH 1 to 12.8 .


Physical And Chemical Properties Analysis

Diethyl phthalimidomalonate is a solid substance . It has a melting point of 73-76 °C . The substance is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Chemical Synthesis

Diethyl 2-phthalimidomalonate is used in chemical synthesis. It’s a versatile reagent that can be used to create a variety of other compounds. Its structure allows it to participate in a wide range of reactions, making it a valuable tool in the chemist’s arsenal .

UV Spectra Determination

The UV spectra of Diethyl 2-phthalimidomalonate has been determined from pH 1 to 12.8 . This makes it useful in studies involving UV-visible spectroscopy, a technique often used to determine the absorbance of certain compounds in various conditions .

Sensor Development

Diethyl 2-phthalimidomalonate may be employed as a suitable neutral carrier in the development of new poly (vinyl chloride) membrane sensors . These sensors can be used for the determination of Cr3+ ions in sample solutions , which is important in environmental monitoring and industrial process control .

Material Science

In the field of material science, Diethyl 2-phthalimidomalonate can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .

Pharmaceutical Research

Diethyl 2-phthalimidomalonate could potentially be used in pharmaceutical research. While specific applications in this field are not mentioned in the sources, the compound’s structure suggests it could be used in the synthesis of pharmaceuticals .

Educational Purposes

In educational settings, Diethyl 2-phthalimidomalonate can be used to demonstrate various chemical reactions and principles. Its reactivity and the visible changes it undergoes during reactions make it a useful tool for teaching and learning .

Safety and Hazards

Diethyl phthalimidomalonate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNGBHWKVWEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063975
Record name Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester
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Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl phthalimidomalonate

CAS RN

5680-61-5, 29097-77-6, 92096-47-4
Record name Diethyl phthalimidomalonate
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Record name Diethyl phthalimidomalonate
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Record name NSC165971
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Record name Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester
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Record name Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester
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Record name Diethyl phthalimidomalonate
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Record name Diethyl 2-phthalimidomalonate-2-13C
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Record name DIETHYL PHTHALIMIDOMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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